3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is a complex organic compound belonging to the biindole family. This compound is characterized by the presence of two indole units connected through a single bond, with hydroxyl groups at the 3 and 3’ positions and sulfonic acid groups at the 5 and 5’ positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a copper-catalyzed Friedel-Crafts propargylation, hydroamination, and aromatization sequence.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 3’ positions can be introduced through selective hydroxylation reactions using appropriate reagents and conditions.
Sulfonation: The sulfonic acid groups at the 5 and 5’ positions can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-Biindole-2,2’-dione: A derivative with different functional groups, exhibiting distinct chemical and physical properties.
Indole-3-acetic acid: A plant hormone with a single indole unit, used in various biological studies.
Uniqueness
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is unique due to its specific functional groups and the presence of two indole units. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
28286-71-7 |
---|---|
Molecular Formula |
C16H12N2O8S2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26) |
InChI Key |
OXJBWODAZWWGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.